3,4,5-Trichloro-2,6-diethylpyridine
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Overview
Description
3,4,5-Trichloro-2,6-diethylpyridine is a chemical compound with the molecular formula C9H10Cl3N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2,6-diethylpyridine typically involves the chlorination of 2,6-diethylpyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to handle the chlorination reaction efficiently. The product is then purified through distillation or recrystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-2,6-diethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Less chlorinated pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used
Scientific Research Applications
3,4,5-Trichloro-2,6-diethylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-2,6-diethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with similar chlorinated pyridine structure.
2,4,6-Trichloropyridine: Another chlorinated pyridine derivative with different substitution pattern.
Uniqueness
3,4,5-Trichloro-2,6-diethylpyridine is unique due to its specific substitution pattern and the presence of ethyl groups at positions 2 and 6. This unique structure imparts distinct chemical properties and reactivity compared to other chlorinated pyridine derivatives .
Properties
Molecular Formula |
C9H10Cl3N |
---|---|
Molecular Weight |
238.5 g/mol |
IUPAC Name |
3,4,5-trichloro-2,6-diethylpyridine |
InChI |
InChI=1S/C9H10Cl3N/c1-3-5-7(10)9(12)8(11)6(4-2)13-5/h3-4H2,1-2H3 |
InChI Key |
HYPWBOQAHOOVES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)CC)Cl)Cl)Cl |
Origin of Product |
United States |
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